molecular formula C21H22O11 B211170 Eriodictyol 7-O-glucoside CAS No. 38965-51-4

Eriodictyol 7-O-glucoside

Cat. No. B211170
CAS RN: 38965-51-4
M. Wt: 450.4 g/mol
InChI Key: RAFHNDRXYHOLSH-UHFFFAOYSA-N
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Description

Eriodictyol 7-O-glucoside (Eriodictyol 7-O-β-D-glucoside) is a flavonoid and a potent free radical scavenger . It is also an Nrf2 activator and confers protection against Cisplatin-induced toxicity . It is found in various medicinal plants, citrus fruits, and vegetables .


Synthesis Analysis

Eriodictyol 7-O-glucoside is a flavanone glucoside found in V. coloratum and has diverse biological activities . It is involved in the flavonoid metabolic pathway . Glycosylation of flavonoids is mediated by Family 1 glycosyltransferases (UGTs), which use UDP-sugars, such as UDP-glucose, as the glycosyl donor .


Molecular Structure Analysis

The molecular formula of Eriodictyol 7-O-glucoside is C21H22O11 . The glycosylation position in the reacted flavonoids was determined to be the C-7 hydroxyl group .


Chemical Reactions Analysis

Eriodictyol 7-O-glucoside is a potent free radical scavenger . It activates nuclear factor E2-related factor 2 (Nrf2) in a reporter assay . It protects against cytotoxicity induced by cisplatin in human renal mesangial cells .


Physical And Chemical Properties Analysis

Eriodictyol 7-O-glucoside has a molecular weight of 450.39 . It is a powder .

Scientific Research Applications

1. Antioxidant and Protective Agent

Eriodictyol 7-O-glucoside, isolated from various plants like Dracocephalum rupestre, has been identified as a potent antioxidant and a protective agent against cellular toxicity. It activates the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress and toxins like cisplatin. This compound enhances cell survival and can potentially be used to mitigate the side effects of certain chemotherapeutic agents in normal cells (Hu et al., 2012).

2. Neuroprotective Effects

In neuroscientific research, eriodictyol 7-O-glucoside has shown promising neuroprotective effects. Studies demonstrate its ability to protect neuron-like cells from oxidative stress by activating the Nrf2/ARE signaling pathway. This activation leads to an increase in cellular antioxidants and protective enzymes, highlighting its potential in treating neurodegenerative diseases or brain injuries (Lou et al., 2012).

3. Antiviral Properties

Research on Elsholtzia bodinieri, a plant containing eriodictyol 7-O-glucoside, has revealed its potent anti-HCV (Hepatitis C Virus) activities. This suggests a potential application in the development of antiviral therapies (Zhong et al., 2016).

4. Metabolic and Antidiabetic Potential

Eriodictyol 7-O-glucoside has been studied for its effects on glucose uptake and insulin resistance. It shows promise in increasing insulin-stimulated glucose uptake and improving insulin resistance, which could have significant implications for the treatment of type 2 diabetes (Zhang et al., 2012).

Safety And Hazards

When handling Eriodictyol 7-O-glucoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Eriodictyol 7-O-glucoside has been predicted to clarify the mode of action in various cellular and molecular pathways . It has potential health importance and considerable medicinal properties . It may serve as a potential drug source to enhance community health standards .

properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2/t14-,16+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFHNDRXYHOLSH-SFTVRKLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eriodictyol-7-O-glucoside

CAS RN

38965-51-4
Record name Eriodictyol 7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38965-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
737
Citations
X Jing, D Ren, X Wei, H Shi, X Zhang, RG Perez… - Toxicology and applied …, 2013 - Elsevier
… The aim of the present study was to determine whether eriodictyol-7-O-glucoside (E7G), a novel Nrf2 activator, can protect against cerebral ischemic injury and to understand the role of …
Number of citations: 57 www.sciencedirect.com
Q Hu, DD Zhang, L Wang, H Lou, D Ren - Food and Chemical Toxicology, 2012 - Elsevier
… In the present study, we identified eriodictyol-7-O-glucoside as a … The protective role of eriodictyol-7-O-glucoside in cisplatin-… Cotreatment of HRMC cells with eriodictyol-7-O-glucoside …
Number of citations: 65 www.sciencedirect.com
A Ringl, S Prinz, A Huefner, M Kurzmann… - Chemistry & …, 2007 - Wiley Online Library
… -2’’-O-rhamnoside, vitexin, hyperoside, isoquercitrin, and luteolin-3’,7-di-O-glucoside were obtained from Roth (DKarlsruhe), orientin, isorientin, isovitexin, and eriodictyol-7-O-glucoside …
Number of citations: 47 onlinelibrary.wiley.com
JH Kim, BG Kim, Y Park, JH Ko, CE Lim… - Bioscience …, 2006 - jstage.jst.go.jp
Most flavonoids found in plants exist as glycosides, and glycosylation status has a wide range of effects on flavonoid solubility, stability, and bioavailability. Glycosylation of flavonoids is …
Number of citations: 73 www.jstage.jst.go.jp
A Tomaino, M Martorana, T Arcoraci, D Monteleone… - Biochimie, 2010 - Elsevier
… By HPLC analysis, gallic acid, catechin, eriodictyol-7-O-glucoside, naringenin-7-O-… By HPLC-TLC analysis, gallic acid, catechin, cyanidin-3-O-galactoside, eriodictyol-7-O-glucoside and …
Number of citations: 362 www.sciencedirect.com
FM Areias, P Valentao, PB Andrade, F Ferreres… - Food chemistry, 2001 - Elsevier
… A reversed-phase high-performance liquid chromatography procedure is proposed for the determination of 10 phenolic compounds (eriodictyol 7-O-rutinoside, eriodictyol 7-O-glucoside…
Number of citations: 203 www.sciencedirect.com
YJ Zhang, T Abe, T Tanaka, CR Yang… - Chemical and …, 2002 - jstage.jst.go.jp
… 2) and the obtained fraction 1 was subjected to MCI-gel CHP 20P, Chromatorex ODS, and silica gel to afford 3, together with 8 known constituents identified as eriodictyol 7-O-glucoside …
Number of citations: 85 www.jstage.jst.go.jp
A Islam, MS Islam, MK Rahman, MN Uddin… - Archives of pharmacal …, 2020 - Springer
… Therefore, eriodictyol-7-O-glucoside was revealed to significant protection against cerebral ischemic injury via the upregulating of the Nrf2/ARE pathways (Jing et al. 2013). …
Number of citations: 79 link.springer.com
I Krasteva, S Nikolov - Química Nova, 2008 - SciELO Brasil
… Vitexin, orientin and eriodictyol-7-O-glucoside are obtained for the first time in genus … Vitexin, orientin and eriodictyol-7-O-glucoside are obtained for the first time in genus Astragalus L, …
Number of citations: 42 www.scielo.br
Y Fujimura, K Fujino, T Yoshimoto, A Nezu… - Journal of Natural …, 2021 - ACS Publications
… In this study, we found that the lemon-peel-derived eriodictyol-7-O-glucoside, which had no antiallergic effect in a single intake, significantly potentiated the antiallergic effect of …
Number of citations: 9 pubs.acs.org

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